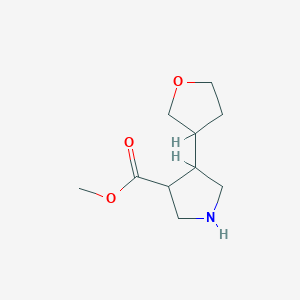
Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an oxolane ring, which is a five-membered oxygen-containing heterocycle. The presence of these rings makes it a versatile scaffold in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the organocatalytic enantioselective Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is carried out under mild conditions and yields highly enantiomerically enriched products.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives
科学的研究の応用
Chemistry: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. The pyrrolidine ring is known for its ability to enhance the pharmacokinetic properties of drug candidates .
Industry: The compound is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for industrial applications .
作用機序
The mechanism of action of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is not well-documented. compounds containing pyrrolidine rings often interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxolane ring can enhance the compound’s solubility and bioavailability .
類似化合物との比較
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is unique due to the presence of both pyrrolidine and oxolane rings. This dual-ring structure provides a greater three-dimensional coverage and enhances the compound’s ability to interact with various biological targets. In comparison, pyrrolidine-2-one and pyrrolidine-2,5-diones lack the oxolane ring, which may limit their solubility and bioavailability .
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h7-9,11H,2-6H2,1H3 |
InChIキー |
ULGDKIBEMDLNJQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CNCC1C2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15273507.png)
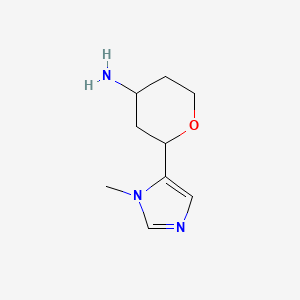
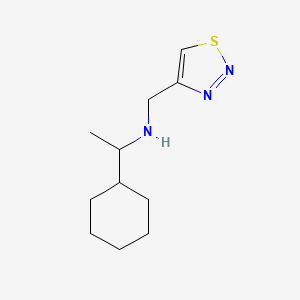
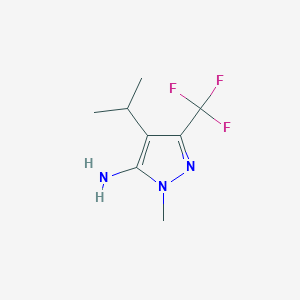



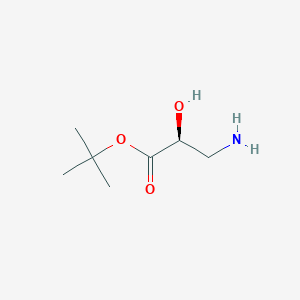
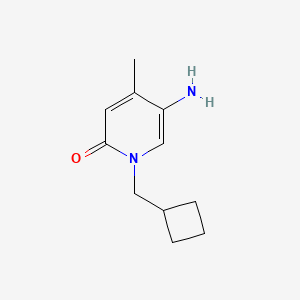
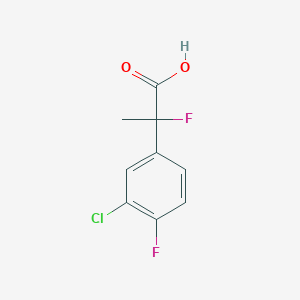
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)

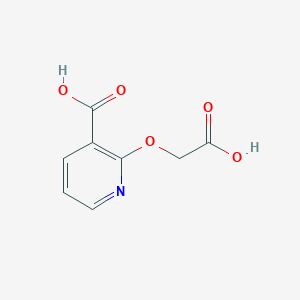
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
